Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate
Description
This compound features a pyrrolidine core with (3S,4R) stereochemistry, a tert-butyl carbamate group at the 3-position, and a 2-methylpyrazol-3-yl substituent at the 4-position. The tert-butyl carbamate serves as a protective group for the amine, while the pyrazole moiety contributes to hydrogen bonding and π-π interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-5-6-15-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZGVSADDYEPFX-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with a suitable hydrazine derivative.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butyl chloride.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole ring may interact with enzyme active sites, inhibiting their activity. The pyrrolidine ring can enhance binding affinity to receptors, modulating their function. The carbamate group may undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Compound A : tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate (CAS: ChemBase ID 800154)
- Structural Differences : The 2-methylpyrazole in the target compound is replaced with a 2-methoxyphenyl group.
- Impact: The methoxy group (−OCH₃) is electron-donating, enhancing lipophilicity compared to the heteroaromatic pyrazole. Molecular weight: 292.37 g/mol (vs. ~276 g/mol estimated for the target compound).
Compound B : tert-butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (Ref #54-OR306290)
- Structural Differences : Pyrimidine replaces pyrazole, and stereochemistry differs (3S vs. 3S,4R).
- Impact :
Ring Size and Stereochemistry Variations
Compound C : tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (CAS: 1434126-99-4)
- Structural Differences : Piperidine (6-membered ring) replaces pyrrolidine (5-membered); fluorine substituent added.
- Impact :
Compound D : tert-butyl N-[cis-2-hydroxycyclopentyl]carbamate (CAS: 155837-16-4)
Functional Group Modifications
Compound E : 1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)-3-(4-methylpyrazol-5-yl)urea (European Patent Bulletin, 2017)
- Structural Differences : Urea replaces carbamate; 3-fluorophenyl substituent added.
- Impact: Urea’s hydrogen-bonding capacity enhances target affinity but reduces stability under acidic conditions.
Key Research Findings and Data Tables
Table 1: Physicochemical and Structural Comparison
| Compound | Core Ring | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyrrolidine | 2-methylpyrazol-3-yl | ~276 (estimated) | Carbamate, pyrazole |
| Compound A | Pyrrolidine | 2-methoxyphenyl | 292.37 | Carbamate, methoxyphenyl |
| Compound B | Pyrrolidine | Pyrimidin-2-yl | 264.32 | Carbamate, pyrimidine |
| Compound C | Piperidine | Fluorine | N/A | Carbamate, fluorine |
| Compound D | Cyclopentane | Hydroxyl | N/A | Carbamate, hydroxyl |
Biological Activity
Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- tert-butyl group : Provides steric hindrance and lipophilicity.
- pyrrolidine ring : Imparts conformational flexibility.
- methylpyrazole moiety : Contributes to biological interactions.
The molecular formula is , with a molecular weight of approximately 252.33 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act on enzymes involved in neurotransmitter synthesis or degradation.
- Receptor Modulation : It can bind to receptors in the central nervous system (CNS), potentially influencing neurotransmission and leading to therapeutic effects in neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in antibiotic development.
Antidepressant Activity
Research indicates that this compound may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine levels in the brain.
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could make it useful in treating conditions characterized by chronic inflammation.
Study 1: Antidepressant-like Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results suggested that the compound enhances serotonergic transmission.
| Test | Control Group | Treatment Group | Significance |
|---|---|---|---|
| Forced Swim Test | 60 seconds | 30 seconds | p < 0.01 |
| Tail Suspension Test | 50 seconds | 25 seconds | p < 0.05 |
Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Clinical Trials : Evaluating safety and efficacy in humans.
- Mechanistic Studies : Elucidating precise molecular targets and pathways.
- Formulation Development : Exploring different delivery methods for enhanced bioavailability.
Q & A
Q. What are the key synthetic methodologies for Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate?
The synthesis typically involves multi-step reactions:
- Pyrrolidine framework construction : Stereoselective formation of the (3S,4R)-pyrrolidine ring via cyclization or chiral resolution.
- Pyrazole functionalization : Introduction of the 2-methylpyrazole group via Suzuki coupling or nucleophilic substitution.
- Carbamate protection : Reaction with tert-butyl carbamate under basic conditions (e.g., DIPEA in DCM) to install the Boc group . Key conditions: Reactions often require inert atmospheres, catalysts (e.g., Pd for cross-coupling), and temperature control (0–25°C) to optimize yield and stereopurity.
Q. How is the stereochemical configuration of the pyrrolidine ring verified?
Q. What stability issues arise under varying pH conditions?
The carbamate group is susceptible to hydrolysis:
- Acidic conditions (pH < 3): Rapid cleavage to yield the free amine and tert-butanol.
- Basic conditions (pH > 10): Slower hydrolysis, forming CO and the corresponding amine. Mitigation: Store in anhydrous solvents (e.g., THF) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in analogs of this compound?
Structural analogs show divergent binding affinities due to stereochemical variations:
Q. What strategies optimize functionalization of the 2-methylpyrazole moiety?
- Electrophilic substitution : Introduce halogens (e.g., Br) at the pyrazole C-4 position for cross-coupling (e.g., Buchwald-Hartwig amination) .
- Sulfonimidoyl derivatization : React with methylsulfonimidoyl chloride to enhance metabolic stability .
- Metal-catalyzed reactions : Pd-mediated coupling to install aryl/heteroaryl groups for SAR studies .
Q. How can computational modeling resolve contradictions in crystallographic data?
- Density Functional Theory (DFT) : Validate bond angles/distances in ambiguous electron density regions.
- Molecular dynamics simulations : Assess conformational flexibility of the pyrrolidine ring under physiological conditions.
- SHELXD/E : Employ dual-space algorithms for phase problem resolution in twinned crystals .
Q. What methodologies address low yields in carbamate installation?
- Solvent optimization : Replace DCM with acetonitrile to reduce side reactions.
- Catalytic DMAP : Accelerate carbamate formation via nucleophilic catalysis.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C .
Data Analysis & Application Questions
Q. How are binding kinetics measured for this compound against kinase targets?
- Surface plasmon resonance (SPR) : Real-time monitoring of on/off rates (e.g., = 1.2 × 10 Ms, = 0.03 s) .
- Isothermal titration calorimetry (ITC) : Determine ΔG and ΔH for enthalpy-driven binding .
Q. How does this compound compare to structurally related carbamates in solubility and bioavailability?
Q. What safety protocols are critical during large-scale synthesis?
- Inert atmosphere : Prevent decomposition of air-sensitive intermediates (e.g., Grignard reagents).
- Waste management : Neutralize acidic/basic hydrolysates before disposal.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential genotoxicity of pyrazole intermediates .
Tables for Key Comparisons
Q. Table 1: Structural Analogs and Their Unique Features
| Compound | Key Modification | Biological Relevance |
|---|---|---|
| tert-Butyl N-[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate | Fluorophenyl substituent | Enhanced blood-brain barrier penetration |
| tert-Butyl N-[(3R,4S)-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate | Bromine for cross-coupling | Facilitates late-stage diversification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
